molecular formula C10H12O2 B14638125 Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy- CAS No. 53995-96-3

Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-

Cat. No.: B14638125
CAS No.: 53995-96-3
M. Wt: 164.20 g/mol
InChI Key: ZCJKXMUFWQNZQT-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy- (hypothetical structure based on related isomers) is a methoxy-substituted derivative of the bicyclic aromatic compound benzocyclobutene (C₈H₈). Key properties include a molecular topology characterized by a fused bicyclic system with two methoxy groups, contributing to its hydrophobicity (XLogP = 1.1) and electronic profile . The parent compound, benzocyclobutene, is notable for its high ring strain and thermal stability, with a gas-phase standard molar enthalpy of formation (ΔfH°gas) of 47.7 ± 0.2 kcal/mol .

Properties

CAS No.

53995-96-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C10H12O2/c1-11-9-5-7-3-4-8(7)6-10(9)12-2/h5-6H,3-4H2,1-2H3

InChI Key

ZCJKXMUFWQNZQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC2=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable cyclizing agent to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy-substituted bicyclic structure undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Mechanism
Potassium permanganateAqueous acidic mediumCarboxylic acid derivativesElectrophilic aromatic oxidation
Chromium trioxide (CrO₃)Acetic acid solventKetones or quinonesOxidative cleavage of π-bonds

Oxidation primarily targets the electron-rich aromatic system, leading to ring-opening or functional group conversion. For example, oxidation with CrO₃ in acetic acid yields bicyclic ketones, while KMnO₄ generates carboxylic acids via dihydroxylation and subsequent cleavage.

Reduction Reactions

Reduction mechanisms depend on the reagent and site selectivity:

Reagent Conditions Product Selectivity
Lithium aluminum hydrideAnhydrous ether, 0–5°CAlcohol derivativesReduction of carbonyl groups
Hydrogen gas (H₂/Pd)Room temperature, 1 atmSaturated bicyclic hydrocarbonsCatalytic hydrogenation of double bonds

The conjugated triene system is susceptible to hydrogenation, producing partially or fully saturated derivatives. Selective reduction of carbonyl groups (if present) is achieved using LiAlH₄, preserving the bicyclic framework.

Substitution Reactions

The methoxy groups participate in nucleophilic substitution, enabling functional group interconversion:

Nucleophile Base Product Yield
Amines (e.g., NH₃)Sodium hydride (NaH)Aminated derivatives60–75%
Halides (e.g., Cl⁻)DMF, 80°CHalogenated bicyclic compounds45–65%

Substitution reactions often require elevated temperatures and strong bases to deprotonate intermediates. For instance, amination with NH₃ yields 7-aminobicyclo derivatives, critical in pharmaceutical syntheses .

Cycloaddition and Ring-Opening

The triene system participates in Diels-Alder reactions:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideReflux in tolueneSix-membered adductsEndo preference

Cycloadditions proceed regioselectively due to the electron-donating methoxy groups, favoring endo transition states. Ring-opening reactions under acidic or thermal conditions generate linear dienes or ketones.

Thermodynamic Data

Enthalpy changes for reactions involving related bicyclic compounds (unsubstituted analogs) provide indirect insights:

Reaction ΔH (kJ/mol) Phase Reference
Benzocyclobutene → Styrene-54.8Gas phase
Benzocyclobutene + N₂O → Products-41.2 ± 0.54Liquid phase

These values suggest exothermic tendencies for ring-opening and addition reactions, consistent with the strained bicyclic framework .

Scientific Research Applications

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Properties of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Compound Name Substituents Molecular Formula MW XLogP Key Applications/Synthesis References
Bicyclo[4.2.0]octa-1,3,5-triene None (parent) C₈H₈ 104.15 ~1.5 Polymer precursors, thermal studies
2,4-Dimethoxy derivative 2-OCH₃, 4-OCH₃ C₁₀H₁₂O₂ 164.20 1.1 Intermediate for functionalized polymers
8-Hexyl-3-methoxy-8-methyl derivative 3-OCH₃, 8-hexyl, 8-methyl C₁₆H₂₄O 232.36 N/A Specialty chemicals, catalysis
1-Hydroxybenzocyclobutene 7-OH C₈H₈O 120.15 ~0.5 Pharmaceutical intermediates
2,5-Dibromo derivative 2-Br, 5-Br C₈H₆Br₂ 265.95 ~2.8 Cross-coupling reactions
(7S)-7-Vinyl derivative 7-CH₂CH₂ C₁₀H₁₀ 130.19 ~2.3 Chiral building blocks

Functional Group Impact on Properties

Methoxy Derivatives

  • 2,4-Dimethoxy variant : Exhibits increased hydrophobicity (XLogP = 1.1) compared to the parent compound (XLogP ~1.5) due to electron-donating methoxy groups, which reduce polarity. This enhances solubility in organic solvents, making it suitable for use in polymer matrices or as a ligand in catalysis .

Halogenated Derivatives

  • 2,5-Dibromo derivative : Bromine atoms increase molecular weight (265.95 g/mol) and XLogP (~2.8), favoring reactivity in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing effect of Br may also stabilize radical intermediates .

Hydroxy and Vinyl Derivatives

  • 1-Hydroxybenzocyclobutene : The hydroxyl group (XLogP ~0.5) enhances hydrogen-bonding capacity, enabling use in supramolecular chemistry or as a precursor for esterification .
  • (7S)-7-Vinyl derivative : The vinyl group introduces chirality and π-conjugation, enabling applications in asymmetric synthesis or photoresponsive materials .

Thermodynamic and Kinetic Behavior

  • Thermal Stability: The parent benzocyclobutene exhibits high thermal stability (ΔfH°gas = 47.7 kcal/mol), but methoxy substituents may reduce ring strain, altering pyrolysis pathways. For example, styrene conversion to benzocyclobutene derivatives is catalyzed by acid sites in nano-kaolinite via β-scission or oligomerization .
  • Reactivity : Methoxy groups in the 2,4-positions likely hinder electrophilic substitution reactions compared to unsubstituted benzocyclobutene, directing reactivity to the less hindered 3,5-positions .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-triene, specifically the derivative 3,4-dimethoxy-, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 188.21 g/mol
  • CAS Number : 1214788-46-1
  • Structure : The bicyclic structure contributes to its unique reactivity and interaction with biological targets.

Antiviral Properties

Research indicates that bicyclic compounds can exhibit antiviral activity. For instance, derivatives of bicyclo[4.2.0]octa-1,3,5-triene have shown promise against certain viral strains by inhibiting viral replication mechanisms. Specific studies have demonstrated that modifications to the bicyclic core can enhance antiviral efficacy.

Antitumor Activity

Several studies have reported that bicyclo[4.2.0]octa-1,3,5-triene derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and the activation of caspases. For example, a study highlighted that a specific derivative exhibited significant cytotoxicity against human cancer cell lines in vitro.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound class. Bicyclo[4.2.0]octa-1,3,5-triene derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Synthesis Methods

The synthesis of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions that may include:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions starting from simpler precursors.
  • Functional Group Modifications : Introducing methoxy groups via methylation reactions.

A notable method involves the use of Grignard reagents to achieve selective functionalization at specific positions on the bicyclic framework .

Study 1: Antitumor Activity

A study conducted by Levchenko et al. (2020) examined the cytotoxic effects of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range .

Study 2: Neuroprotective Effects

In another investigation published in the Journal of Organic Chemistry (1972), researchers explored the neuroprotective properties of bicyclo[4.2.0]octa-1,3,5-triene derivatives against oxidative stress-induced neuronal damage . The findings suggested that these compounds could significantly reduce cell death in cultured neurons.

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AntiviralModerate activity
AntitumorHigh cytotoxicity
NeuroprotectiveSignificant protective effect

Q & A

Q. Key Considerations :

  • Purification via column chromatography or distillation (based on boiling points ~150–164°C for related compounds ).
  • Characterization using GC-MS (as in ) and NMR to confirm substitution patterns.

Advanced: How do methoxy substituents affect the electronic structure and reactivity of bicyclo[4.2.0]octa-1,3,5-triene?

Methodological Answer:
Methoxy groups are electron-donating, altering the electronic density and ring strain of the bicyclic system:

  • Thermal Stability : The parent compound (benzocyclobutene) has a glass transition temperature (Tg) >350°C . Methoxy groups may lower Tg due to increased steric hindrance but enhance solubility in polar solvents.
  • Reactivity in Diels-Alder Reactions : The electron-rich triene system in the parent compound participates in [4+2] cycloadditions . Methoxy substituents could accelerate such reactions by increasing electron density, as seen in related dienophiles .

Q. Experimental Design :

  • Computational Studies : Use DFT calculations (e.g., Gaussian or ORCA) to compare HOMO-LUMO gaps of the parent and dimethoxy derivatives .
  • Kinetic Analysis : Monitor reaction rates with dienophiles (e.g., maleic anhydride) under controlled conditions.

Basic: What spectroscopic techniques are optimal for characterizing 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm for bicyclic trienes) .
    • ¹³C NMR : Confirm quaternary carbons in the bicyclic system (δ ~120–140 ppm) and methoxy carbons (δ ~55–60 ppm) .
  • GC-MS : Compare fragmentation patterns with the parent compound (e.g., m/z 104 for C8H8 ; adjust for methoxy groups (m/z +32 per OCH3)).
  • IR Spectroscopy : Detect C-O stretches in methoxy groups (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced: What role does ring strain play in the polymerization potential of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene?

Methodological Answer:
Bicyclo[4.2.0]octa-1,3,5-triene derivatives exhibit ring strain (~20–30 kcal/mol in similar systems ), driving polymerization via ring-opening:

  • Thermal Polymerization : Heat the compound above its decomposition temperature (~150°C ) and monitor viscosity changes.
  • Copolymerization : Blend with styrene or acrylates (as in ) and analyze crosslinking via DSC or GPC.

Q. Experimental Validation :

  • Perform bromination in dichloromethane and analyze products via HPLC .

Basic: What are the solubility characteristics of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene?

Methodological Answer:

  • Polar Solvents : Increased solubility in acetone or DMSO compared to the parent compound (sparingly soluble in water, 0.56 g/L ).
  • Quantitative Analysis : Use shake-flask method with UV-Vis detection at λmax ~260 nm (aromatic π→π* transitions ).

Advanced: How does the dimethoxy substitution influence the compound’s application in photoresist materials?

Methodological Answer:
Methoxy groups enhance etch resistance and adhesion in photoresists:

  • Lithography Testing : Spin-coat thin films (thickness ~1 µm) and expose to UV (λ = 365 nm). Compare resolution with unsubstituted BCB .
  • Post-Etch Analysis : Use SEM to evaluate sidewall roughness and line-edge uniformity.

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